
2,5-Anhydro-D-glucitol-6-phosphate
Overview
Description
2,5-Anhydro-D-glucitol-6-phosphate (CAS 73548-76-2) is a phosphorylated sugar alcohol derivative with the molecular formula C₆H₁₄O₁₀P₂ and a molecular weight of 308.117 g/mol . Structurally, it features a 2,5-anhydro ring system, a phosphoester group at the 6-position, and a hydroxyl-rich backbone (Figure 1). This compound is a competitive inhibitor of phosphofructokinase (PFK), a critical enzyme in glycolysis, with a reported inhibition constant ($K_i$) of 0.34 mM . Its mechanism involves mimicking the cyclic α-D-fructofuranose-6-phosphate form of PFK’s natural substrate, thereby blocking ATP-dependent phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-D-glucitol-6-phosphate typically involves multiple steps starting from D-glucose. One common method includes the enzymatic conversion of D-glucose to D-glucitol, followed by chemical phosphorylation to introduce the phosphate group at the sixth carbon position. The reaction conditions often require specific enzymes, controlled pH, and temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods and enzyme engineering may pave the way for more efficient production techniques in the future .
Chemical Reactions Analysis
Types of Reactions: 2,5-Anhydro-D-glucitol-6-phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Research Applications
-
Metabolic Pathway Studies
A-Glc-6-P is primarily used in biochemistry and cell biology to investigate metabolic pathways. Its ability to inhibit PFK allows researchers to explore the dynamics of glycolysis and gluconeogenesis under various conditions. For instance, studies have shown that A-Glc-6-P can influence gluconeogenesis from different substrates, providing insights into metabolic regulation . -
Diabetes Research
There is ongoing research into the potential use of A-Glc-6-P as a therapeutic agent for diabetes management. Its role in regulating glucose metabolism could lead to novel approaches for controlling blood sugar levels in diabetic patients. Preliminary findings suggest that compounds like A-Glc-6-P may help mitigate hyperglycemia by modulating key metabolic enzymes . -
Drug Development
The compound's inhibitory effects on PFK have prompted studies into its potential as a drug candidate. By targeting metabolic pathways involved in energy production, A-Glc-6-P might be developed into treatments for metabolic disorders or conditions characterized by dysregulated glucose metabolism .
Comparative Analysis with Related Compounds
Below is a comparison table highlighting this compound's unique features relative to similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,5-Anhydro-D-glucitol | Anhydro structure at positions 1 and 5 | Different anhydro position affects reactivity |
D-glucose | Six-membered ring structure | Primary energy source; more common in nature |
D-fructose | Ketonic sugar | Different functional group affects metabolic pathways |
D-mannose | Epimer of D-glucose | Involved in glycoprotein synthesis |
This compound | Anhydro structure at positions 2 and 5 combined with phosphate at position 6 | Influences biological activity and reactivity significantly |
Case Studies
-
Inhibition Studies
Research has demonstrated that A-Glc-6-P effectively inhibits PFK activity in isolated hepatocytes, leading to decreased gluconeogenesis from lactate and pyruvate. This effect varies depending on substrate availability, highlighting its potential for targeted metabolic modulation . -
Therapeutic Potential
Studies exploring the effects of A-Glc-6-P on diabetic models indicate that it can alter glucose production pathways, suggesting its utility in developing diabetes therapies aimed at improving glycemic control . -
Biochemical Pathway Regulation
Investigations into the regulatory mechanisms of A-Glc-6-P have shown its influence on cellular metabolite patterns, including changes in lactate and fructose concentrations during gluconeogenesis inhibition .
Mechanism of Action
The mechanism of action of 2,5-Anhydro-D-glucitol-6-phosphate involves its interaction with glycolytic enzymes. It is phosphorylated by plant glycolytic kinases to yield 2,5-Anhydro-D-glucitol-1,6-bisphosphate, which acts as an inhibitor of fructose-1,6-bisphosphate aldolase. This inhibition disrupts the glycolytic pathway, affecting cellular energy production and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in phosphorylation patterns, anhydro ring positions, or stereochemistry:
- Key Insights: The 2,5-anhydro ring is critical for PFK binding, as shifting the anhydro position (e.g., 1,5-anhydroglucitol-6-phosphate) abolishes activity . Phosphorylation site dictates function: 6-phosphate inhibits PFK, while 1-phosphate (mannitol analogue) acts as a substrate .
Functional Analogues in Glycolytic Pathways
- Natural Substrates: D-Fructose-6-phosphate (F6P): PFK’s natural substrate ($K_m = 0.1\, \text{mM}$). This compound mimics F6P’s cyclic α-furanose form but lacks the reactive hydroxyl group for phosphorylation . β-D-Fructofuranose-6-phosphate: The enzymatically active form of F6P; 2,5-anhydro-D-mannitol-1-phosphate serves as its synthetic analogue .
Biological Activity
2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG6P) is a phospho-sugar analog that has garnered attention for its role as an inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway. This article reviews the biological activity of 2,5-AG6P, focusing on its effects in cancer metabolism, enzymatic inhibition, and potential therapeutic applications.
2,5-AG6P functions primarily as a PFK inhibitor , which significantly impacts glycolysis. PFK catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a crucial step in glycolysis. By inhibiting PFK, 2,5-AG6P reduces the flux through this metabolic pathway, leading to decreased ATP production in cells reliant on anaerobic metabolism .
Table 1: Summary of PFK Inhibition by 2,5-AG6P
Biological Implications
The inhibition of glycolysis by 2,5-AG6P has significant implications for cancer biology. Cancer cells often exhibit increased glycolytic activity (the Warburg effect) to meet their energy demands and support rapid proliferation. By targeting PFK with 2,5-AG6P, researchers have observed:
- Reduced Cell Growth : In studies involving bladder cancer cells, treatment with 2,5-AG6P led to a marked decrease in cell viability and proliferation rates .
- Inhibition of Invasion : The compound has been shown to diminish the invasive capabilities of cancer cells, suggesting its potential as an anti-metastatic agent .
Case Studies
Several studies have explored the effects of 2,5-AG6P on various cancer types:
- Bladder Cancer : In T24 bladder cancer cells, treatment with 2,5-AG6P resulted in significant reductions in both growth and invasion metrics. This study highlighted the compound's potential for therapeutic application in managing aggressive bladder tumors .
- Breast Cancer : Another study indicated that PFK inhibition via 2,5-AG6P could alter metabolic pathways in breast cancer cells, leading to reduced glycolytic activity and enhanced sensitivity to glucose deprivation .
Research Findings
Recent research has also focused on the substrate specificity and transport mechanisms related to 2,5-AG6P:
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to produce 2,5-Anhydro-D-glucitol-6-phosphate with high stereochemical purity?
The synthesis typically involves phosphorylation of 2,5-anhydro-D-glucitol precursors using regioselective protecting groups to isolate the 6-phosphate moiety. For example, enzymatic phosphorylation using ATP-dependent kinases or chemical phosphorylation with phosphoramidites under anhydrous conditions can achieve regioselectivity. Structural confirmation requires NMR (e.g., P and H NMR) to verify the absence of regioisomers and ensure stereochemical fidelity .
Q. How is this compound quantified in enzymatic reaction mixtures?
Enzymatic coupling assays are commonly used. For instance, glucose-6-phosphate dehydrogenase (G6PDH)-coupled systems can indirectly measure its concentration by monitoring NADH production at 340 nm. Deproteinization with barium hydroxide and zinc sulfate (Somogyi method) minimizes interference from cellular oxidoreductases .
Q. What analytical techniques validate the structural integrity of this compound in solution?
High-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry (MS) ensures purity. C-isotopic labeling (e.g., C NMR) and tandem MS/MS fragmentation patterns confirm the phosphate group’s position and anhydrosugar backbone .
Advanced Research Questions
Q. How does this compound inhibit phosphofructokinase (PFK) in glycolysis, and what experimental models demonstrate this?
The compound acts as a competitive inhibitor of PFK by mimicking fructose-6-phosphate, binding to the active site and blocking ATP-dependent phosphorylation. In bladder cancer (BC) studies, treatment with this inhibitor reduced glycolysis flux, as shown by decreased lactate production and suppressed cell invasion in TFGAs (thin-film gold array) assays . Dose-response curves and CRISPR-Cas9-mediated PFKM knockout controls validate specificity .
Q. What experimental designs address variability in reported IC50_{50}50 values for PFK inhibition across studies?
Discrepancies arise from differences in assay pH, ATP/Mg concentrations, and enzyme sources (e.g., recombinant vs. tissue-extracted PFK). Standardizing buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and pre-incubating the enzyme with inhibitor for equilibrium binding improves reproducibility. Parallel assays using P-NMR to monitor ATP hydrolysis directly can bypass coupled-system artifacts .
Q. How can researchers resolve contradictions in substrate specificity data for this compound across kinase assays?
Contradictions often stem from nonspecific phosphatase activity in enzyme preparations. Purification steps (e.g., affinity chromatography with ATP-agarose) remove contaminating phosphatases. Validating assays with phosphatase inhibitors (e.g., sodium orthovanadate) and using P-radiolabeled substrates enhances specificity .
Q. What role does this compound play in metabolic flux analysis under hypoxic conditions?
In hypoxia, this compound’s inhibition of PFK redirects glucose-6-phosphate into the pentose phosphate pathway (PPP), increasing NADPH production. Isotopic tracing with C-glucose and LC-MS metabolomics quantifies PPP flux changes. Complementary RNA-seq data can link metabolic shifts to HIF-1α regulation .
Q. Methodological Considerations
Q. How to optimize enzymatic assays for evaluating this compound’s inhibitory kinetics?
Use continuous spectrophotometric assays (e.g., NADH formation at 340 nm) with saturating ATP concentrations to isolate inhibitor effects. Michaelis-Menten kinetics with varying inhibitor concentrations (0–10 mM) and Lineweaver-Burk plots distinguish competitive vs. noncompetitive inhibition. Include controls with 6-phosphogluconate dehydrogenase to rule out PPP interference .
Q. What in vivo models are suitable for studying this compound’s metabolic effects?
Xenograft mouse models with PFK-overexpressing tumors (e.g., bladder cancer PDX models) allow direct measurement of glycolysis inhibition via F-FDG PET imaging. Intratumoral metabolite extraction followed by GC-MS validates on-target reduction in fructose-1,6-bisphosphate levels .
Q. Key Notes
- Avoid commercial suppliers in methodological descriptions (e.g., focus on assay design rather than vendor details).
- Structural analogs (e.g., phosphonate derivatives) can serve as mechanistic probes but require rigorous stereochemical validation .
- Nomenclature follows IUPAC guidelines for phosphorylated sugars to avoid ambiguity .
Properties
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTKBMAMGDBXPU-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.